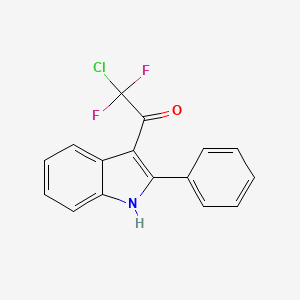

2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone

Description

This compound features a 2-phenyl-substituted indole core linked to a chlorodifluoroacetyl group. Its molecular formula is C₁₇H₁₁ClF₂NO, with a molecular weight of 304.1153 g/mol (HRMS data) . The presence of fluorine and chlorine atoms enhances its polarity and metabolic stability, making it a candidate for medicinal chemistry applications. Key synthetic protocols involve condensation reactions in aqueous media using K₂CO₃ and n-Bu₄PBr as catalysts .

Properties

IUPAC Name |

2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF2NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVSZRASMCYITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Ethanone Moiety: The indole derivative is then subjected to Friedel-Crafts acylation using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, where nucleophiles such as amines, thiols, or alkoxides replace the halogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential antifungal properties. Studies have shown that derivatives of indole compounds exhibit activity against fungal pathogens such as Candida albicans. Research indicates that the synthesized compounds demonstrate antifungal activity comparable to established treatments like fluconazole .

Case Study : A series of indole-based compounds were synthesized to evaluate their antifungal efficacy. Results indicated that certain derivatives displayed enhanced activity against C. albicans, suggesting that modifications to the indole structure can lead to improved pharmacological profiles .

Organic Synthesis

Due to its unique structural characteristics, 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new compounds with desired biological activities.

Applications in Synthesis :

- Building Block for Complex Molecules : The compound can be utilized as a precursor in the synthesis of more complex organic molecules, particularly those with pharmaceutical relevance.

- Functionalization Reactions : It can participate in electrophilic aromatic substitutions, allowing for the introduction of additional functional groups that can modify its activity.

The presence of halogen atoms in the structure enhances the compound's binding affinity towards biological targets, such as enzymes and receptors involved in various diseases. The phenyl-indole moiety is particularly effective in interacting with hydrophobic regions within proteins, influencing their activity.

Mechanism of Action

The mechanism of action of 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological context and the nature of the compound’s activity. For example, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Indole Substitution : The 2-phenyl group on the indole (target) provides steric bulk compared to smaller substituents (e.g., thienyl in ), influencing binding interactions.

- Heterocyclic Core : Replacement of indole with imidazopyridine () alters electronic properties and bioavailability.

Crystallographic and Analytical Data

- Target Compound : HRMS (ESI-QTOF) confirms exact mass (304.1153) .

Biological Activity

2-Chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone is a synthetic compound notable for its unique molecular structure and potential biological activities. With a molecular formula of C13H10ClF2N and a molecular weight of approximately 265.67 g/mol, this compound has garnered attention in medicinal chemistry for its diverse applications, particularly in oncology and infectious disease treatment.

The compound features a chloro group, two fluorine atoms, and an indole moiety attached to a phenyl group. Its synthesis typically involves the reaction of 2-phenylindole with 2-chloro-2,2-difluoroacetyl chloride under controlled conditions to prevent hydrolysis of the acyl chloride, followed by purification methods such as column chromatography to yield high-purity products.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Indole derivatives have been widely studied for their anticancer properties. This compound has shown efficacy against various cancer cell lines, including breast cancer. Notably, it has been identified as an inhibitor of cyclooxygenase enzymes, which play a crucial role in inflammation and cancer progression.

Case Study:

In vitro studies demonstrated that derivatives similar to this compound exhibited significant antiproliferative activity in MCF-7 human breast cancer cells with IC50 values in the low micromolar range. For example, compounds structurally related to this compound showed IC50 values as low as 0.075 µM against MCF-7 cells .

Antiviral and Antimicrobial Properties

Preliminary studies suggest potential antiviral and antimicrobial activities. The structural characteristics of indole derivatives contribute to their ability to interact with biological targets involved in viral replication and bacterial growth inhibition .

Molecular docking studies have indicated that this compound binds effectively to specific targets involved in disease pathways. This binding could modulate enzyme activity or receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

The following table summarizes some structurally similar compounds and their respective properties:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Chloro-1-(3-fluorophenyl)ethanone | C8H5ClF2O | 0.95 |

| 2-Chloro-1-(3,5-difluorophenyl)ethanone | C8H5ClF2O | 0.93 |

| 2-Chloro-1-(4-fluorophenyl)ethanone | C8H5ClF2O | 0.93 |

| 2-Chloro-1-(3-fluoro-4-methylphenyl)ethanone | C9H8ClF3O | 0.88 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, influencing their biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation of 2-phenyl-1H-indole with 2-chloro-2,2-difluoroacetyl chloride. Key parameters include:

- Catalyst : Lewis acids like AlCl₃ or FeCl₃ (optimize molar ratios to avoid over-chlorination).

- Solvent : Use anhydrous dichloromethane or toluene under inert atmosphere .

- Temperature : Maintain 0–5°C during acyl chloride addition to suppress side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical workflow :

- NMR : Compare ¹H/¹³C NMR spectra with literature data (e.g., indole C3 proton at δ 8.2–8.5 ppm; carbonyl carbon at δ 190–200 ppm) .

- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) via ESI-MS or EI-MS.

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, F percentages (tolerance ±0.3%).

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- GHS Classification : Based on structurally related indole derivatives, expect H302 (harmful if swallowed) and H314 (causes severe skin burns).

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood; avoid inhalation of vapors .

Advanced Research Questions

Q. How do weak intermolecular interactions influence the crystalline packing of this compound?

- Crystallographic Analysis :

- Hydrogen Bonding : N–H⋯O=C chains (C(6) motifs) stabilize the lattice, as observed in analogous indole ketones .

- Stacking Interactions : Offset π-π stacking between phenyl and indole rings (interplanar distance ~3.5 Å) enhances thermal stability.

- Validation : Solve single-crystal structures using SHELXL (space group P2₁/c) and analyze with Mercury software .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- DFT Workflow :

- Software : Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis set.

- Properties : HOMO-LUMO gap (predict reactivity), electrostatic potential maps (nucleophilic/electrophilic sites), and Mulliken charges on Cl/F atoms .

- Validation : Compare computed IR spectra with experimental data (e.g., carbonyl stretch ~1700 cm⁻¹) .

Q. How does the difluoro-chloro substitution impact reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Electronic Effects : The electron-withdrawing CF₂Cl group deactivates the indole ring, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura with Buchwald-Hartwig ligands).

- Side Reactions : Monitor for defluorination under basic conditions (e.g., K₂CO₃ in DMF at 80°C) via ¹⁹F NMR .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the stability of the carbonyl group under acidic conditions. How can this be resolved?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.